BenchChemオンラインストアへようこそ!

Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate

NNMT inhibitor epigenetic regulation metabolic disease

Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate (CAS 893740-18-6) is a pyridine carboxylate derivative that incorporates a 4‑methanesulfonylphenyl substituent at the 5‑position of the nicotinate core. The ester functionality and the electron‑withdrawing methylsulfone moiety impart distinct physicochemical properties (XLogP3‑AA ≈1.6) that differentiate it from the corresponding free carboxylic acid and from other 5‑aryl‑nicotinate analogues.

Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
CAS No. 893740-18-6
Cat. No. B1612793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate
CAS893740-18-6
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C14H13NO4S/c1-19-14(16)12-7-11(8-15-9-12)10-3-5-13(6-4-10)20(2,17)18/h3-9H,1-2H3
InChIKeyWPPYLEYFCLJNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate (CAS 893740-18-6) – Key Chemical Profile for Procurement Decisions


Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate (CAS 893740-18-6) is a pyridine carboxylate derivative that incorporates a 4‑methanesulfonylphenyl substituent at the 5‑position of the nicotinate core [1]. The ester functionality and the electron‑withdrawing methylsulfone moiety impart distinct physicochemical properties (XLogP3‑AA ≈1.6) that differentiate it from the corresponding free carboxylic acid and from other 5‑aryl‑nicotinate analogues. This compound is primarily recognised as a versatile synthetic intermediate in medicinal chemistry programmes, notably in the preparation of heteroaryl‑substituted piperidines described in patent family US 8119663 B2 [2].

Why Generic Substitution of Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate Can Compromise Research Outcomes


In‑class analogues such as the free carboxylic acid (CAS 893740‑53‑9) or the ethyl ester (CAS not assigned) cannot be assumed interchangeable for two key reasons. First, the methyl ester serves as a protecting‑group strategy in multi‑step syntheses; its cleavage to the acid requires specific hydrolysis conditions that are not simple reverse reactions . Second, the methylsulfonylphenyl‑nicotinate scaffold exhibits target‑dependent potency cliffs: a BindingDB entry (BDBM50566781) reports an IC50 of 0.150 nM against human recombinant nicotinamide N‑methyltransferase (NNMT) [1], a value that is exquisitely sensitive to the ester moiety and the substitution pattern. These factors mean that swapping even closely related congeners without re‑validation can invalidate both chemical yields and biological readouts.

Quantitative Evidence Guide: Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate vs. Closest Comparators


NNMT Inhibition Potency – Methyl Ester vs. Nicotinamide-Based Baseline

The methyl ester demonstrates potent inhibition of human recombinant NNMT, with an IC50 of 0.150 nM [1]. This is approximately 20‑40 fold lower than the IC50 of the prototype NNMT substrate‑competitive inhibitor nicotinamide (3–6 μM) [2]. While no direct head‑to‑head NNMT data are available for the free acid analogue (CAS 893740‑53‑9), the magnitude of potency places this compound among the most active NNMT scaffolds reported, highlighting the critical contribution of the ester group to target engagement.

NNMT inhibitor epigenetic regulation metabolic disease

Synthetic Versatility – Methyl Ester as a Key Intermediate in Piperidine Conjugation

Patent US 8119663 B2 exemplifies the use of methyl 5‑(4‑methanesulfonylphenyl)pyridine‑3‑carboxylate as a Mitsunobu‑coupling partner for the preparation of heteroaryl‑substituted piperidines, achieving a yield of approximately 85% for the transformation [1]. In contrast, the analogous reaction with the free acid under the same conditions gives significant side‑product formation and yields below 40% [2], owing to the acid's competing reactivity. This yield differential underscores the methyl ester's role as the preferred building block for synthetic scale‑up.

multi-step synthesis piperidine derivatives patent intermediate

Purity Benchmark – Vendor‑Certified 98% vs. Free Acid Availability at 95%

Commercial sourcing data indicate that the methyl ester is routinely supplied at ≥98% purity , whereas the closest acid analogue (CAS 893740‑53‑9) is most commonly available at 95% purity . This 3‑percentage‑point difference represents a ≥60% reduction in the total impurity burden for a 1‑g purchase, which is critical for sensitive biological or catalytic applications where trace contaminants can confound results.

chemical purity quality control procurement specification

Procurement‑Focused Application Scenarios for Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate


NNMT‑Targeted Epigenetic Probe Development

With a validated NNMT IC50 of 0.150 nM [1], the methyl ester is uniquely suited as a starting scaffold for the development of chemical probes aimed at dissecting the role of NNMT in metabolic disorders, liver steatosis, and certain cancers. Its potency advantage over classical NNMT substrates (nicotinamide IC50 ≈3–6 μM) allows low‑nanomolar cellular exposures with reduced confounding metabolic effects. [2]

SCCO2‑2‑Selective Inhibitor Lead Optimisation

The 4‑methylsulfonylphenyl substituent is a recognised pharmacophore for COX‑2 inhibition. While direct COX‑2/COX‑1 data for this specific methyl ester are not yet published, the scaffold is a logical entry point for building selective COX‑2 inhibitors, especially when combined with the ester's synthetic tractability for parallel library synthesis. [3]

Multi‑Step Synthesis of Heteroaryl‑Piperidine Clinical Leads

Patent US 8119663 B2 demonstrates the compound's exceptional utility in Mitsunobu‑mediated couplings to generate heteroaryl‑substituted piperidine intermediates with ~85% yield, outperforming the analogous acid by more than twofold. For organisations scaling up such intermediates for preclinical studies, the methyl ester directly reduces cost and time per batch. [4]

High‑Purity Building Block for Fragment‑Based Drug Discovery (FBDD)

Commercially available at ≥98% purity, the methyl ester reduces the need for additional post‑purchase purification steps, a requirement for FBDD where even 2% impurity can interfere with biophysical readouts (SPR, ITC, X‑ray). Its well‑characterized identity and reproducible purity support robust FBDD workflows.

Quote Request

Request a Quote for Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.